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molecular formula C9H5Cl2NO2S B023765 1-Chloroisoquinoline-5-sulfonyl chloride CAS No. 141519-77-9

1-Chloroisoquinoline-5-sulfonyl chloride

Cat. No. B023765
M. Wt: 262.11 g/mol
InChI Key: LAFGPNHTRJDGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248738B1

Procedure details

A solution of 1-chloro-5-chlorosulphonylisoquinoline (613 mg, 2.34 mmol) in methylene chloride saturated with ammonia gas (20 mL) was stirred at RT for 18 h, concentrated in vacuo to a white solid and purified by column chromatography upon silica gel (preabsorbed) using EtOAc-hexanes (1:1) as eluant to give 1-chloro-5-sulphamoylisoquinoline as a white solid (206 mg, 0.85 mmol).
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[NH3:16]>C(Cl)Cl>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([S:12](=[O:14])(=[O:13])[NH2:16])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
613 mg
Type
reactant
Smiles
ClC1=NC=CC2=C(C=CC=C12)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid
CUSTOM
Type
CUSTOM
Details
purified by column chromatography upon silica gel (preabsorbed)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C(C=CC=C12)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.85 mmol
AMOUNT: MASS 206 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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